molecular formula C18H16Cl2N2O B1208992 Croconazole hydrochloride CAS No. 77174-66-4

Croconazole hydrochloride

Cat. No. B1208992
CAS RN: 77174-66-4
M. Wt: 347.2 g/mol
InChI Key: LWJUIYYIILPRRI-UHFFFAOYSA-N
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Description

Croconazole is an imidazole antifungal drug . It has been developed for the treatment of dermatomycoses and candidiasis . It exhibits a broad spectrum of activity against many microorganisms such as T. mentagrophytes, T. rubrum, M. canis, Microsporum gypseum, and Epidermophyton floccosum .


Molecular Structure Analysis

The molecular formula of Croconazole is C18H15ClN2O . For Croconazole hydrochloride, the molecular formula is C18H16Cl2N2O . The molecular weight of Croconazole is 310.8 g/mol , while that of Croconazole hydrochloride is 347.238 g/mol .

Scientific Research Applications

Topical Antifungal Delivery

Croconazole hydrochloride: has been studied for its efficacy in treating dermal fungal infections through topical delivery systems. Research has compared liposomal-based gel formulations (LBGF) and micro-emulsion-based gel formulations (MBGF) for their potential in enhancing the drug’s permeation and release. The studies have shown that MBGFs, particularly those using ethanol as a co-surfactant, have superior release and permeation profiles compared to LBGFs . This suggests that croconazole hydrochloride can be effectively used in topical antifungal treatments with optimized delivery systems.

Antimicrobial Activity in Cosmetics

The antimicrobial properties of croconazole hydrochloride are being explored for potential applications in cosmetics. As the cosmetic industry seeks alternatives to traditional preservatives, the antifungal and antibacterial activities of croconazole hydrochloride could provide a dual function in cosmetic products: enhancing shelf-life and preventing microbial growth, while also treating or preventing skin infections .

Liposome and Micro-Emulsion Formulation Studies

Croconazole hydrochloride’s formulation into liposomes and micro-emulsions is a significant area of research. These studies aim to improve drug stability and delivery, targeting the drug to specific sites of infection, and reducing systemic side effects. The research indicates that micro-emulsion-based formulations, in particular, could offer a promising approach for the efficient delivery of croconazole hydrochloride .

Comparative Efficacy Studies

Comparative studies have been conducted to evaluate the efficacy of croconazole hydrochloride against other antifungal agents. These studies are crucial for determining the relative effectiveness of croconazole hydrochloride and for identifying any potential advantages it may have over existing treatments .

Kinetic Modeling of Drug Release

The release kinetics of croconazole hydrochloride from various formulations have been modeled to understand the drug’s release patterns. This research is essential for predicting how the drug will behave in vivo and for designing dosage forms that provide the desired therapeutic effect .

Antifungal Activity Against Various Fungi Species

Research has also focused on the antifungal activity of croconazole hydrochloride against different species of fungi. This is important for broadening the drug’s applicability and for understanding its spectrum of activity. The results have shown that croconazole hydrochloride exhibits excellent activity against a range of fungal species, potentially making it a versatile antifungal agent .

Drug Penetration and Accumulation Studies

Studies on the penetration and accumulation of croconazole hydrochloride in the skin are vital for topical applications. These studies help in understanding the drug’s ability to reach the deeper layers of the skin where infections often reside, thereby informing the development of more effective topical treatments .

Development of Novel Antifungal Formulations

Finally, the development of novel antifungal formulations using croconazole hydrochloride is an ongoing area of research. This includes exploring different polymers and delivery systems to enhance the drug’s efficacy and patient compliance. The goal is to create formulations that are not only effective but also convenient for patients to use .

Mechanism of Action

Croconazole works by inhibiting the growth of fungi. It is effective against a variety of fungal species, making it a broad-spectrum antifungal agent .

Safety and Hazards

Safety data sheets suggest that Croconazole hydrochloride should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and it should be used in a well-ventilated area . In case of accidental exposure, immediate medical attention is required .

properties

IUPAC Name

1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O.ClH/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15;/h2-11,13H,1,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJUIYYIILPRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77175-51-0 (Parent)
Record name Croconazole Hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60227933
Record name Croconazole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Croconazole hydrochloride

CAS RN

77174-66-4
Record name Croconazole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77174-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Croconazole Hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Croconazole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROCONAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0WFH323HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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